Cas no 101084-76-8 ((4-Bromothiophen-3-yl)boronic acid)

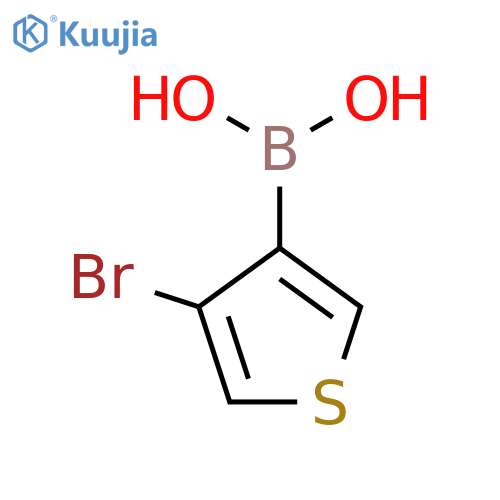

101084-76-8 structure

商品名:(4-Bromothiophen-3-yl)boronic acid

CAS番号:101084-76-8

MF:C4H4BBrO2S

メガワット:206.853359222412

MDL:MFCD06801663

CID:62205

PubChem ID:23005318

(4-Bromothiophen-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Bromothiophen-3-yl)boronic acid

- 4-Bromothiophene-3-boronic acid

- 3-Bromothiophene-4-boronic acid

- AKOS BRN-0375

- 4-BroMo-3-thiopheneboronic acid

- 4-Bromothiophen-3-ylboronic acid

- Boronic acid, B-(4-bromo-3-thienyl)-

- GGPJEVFFYNCPJV-UHFFFAOYSA-N

- MFCD06801663

- PS-9790

- (4-bromo-3-thienyl)boronic acid

- DTXSID80629617

- D71316

- FT-0642446

- C4H4BBrO2S

- AMY29961

- CS-0110019

- Phenylboronic acid, 20

- AKOS004116559

- EN300-251468

- A22934

- BDBM92727

- SCHEMBL1278613

- 101084-76-8

- (4-Bromothiophen-3-yl)boronicacid

- 3-bromothiophene-4-boronic acid, AldrichCPR

- AB30026

-

- MDL: MFCD06801663

- インチ: 1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H

- InChIKey: GGPJEVFFYNCPJV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CSC=C1B(O)O

計算された属性

- せいみつぶんしりょう: 205.92100

- どういたいしつりょう: 205.92084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.7Ų

じっけんとくせい

- PSA: 68.70000

- LogP: 0.19040

(4-Bromothiophen-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180659-100mg |

(4-Bromothiophen-3-yl)boronic acid |

101084-76-8 | 98% | 100mg |

¥284 | 2023-04-17 | |

| Enamine | EN300-251468-0.05g |

(4-bromothiophen-3-yl)boronic acid |

101084-76-8 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-251468-0.25g |

(4-bromothiophen-3-yl)boronic acid |

101084-76-8 | 95% | 0.25g |

$35.0 | 2024-06-19 | |

| Enamine | EN300-251468-1.0g |

(4-bromothiophen-3-yl)boronic acid |

101084-76-8 | 95% | 1.0g |

$69.0 | 2024-06-19 | |

| abcr | AB248426-10 g |

3-Bromothiophene-4-boronic acid; . |

101084-76-8 | 10g |

€473.80 | 2023-04-27 | ||

| Enamine | EN300-251468-2.5g |

(4-bromothiophen-3-yl)boronic acid |

101084-76-8 | 95% | 2.5g |

$109.0 | 2024-06-19 | |

| Chemenu | CM137079-1g |

(4-Bromothiophen-3-yl)boronic acid |

101084-76-8 | 98% | 1g |

$129 | 2021-08-05 | |

| TRC | B695298-1g |

4-Bromothiophene-3-boronic Acid |

101084-76-8 | 1g |

$ 98.00 | 2023-04-18 | ||

| Alichem | A169005439-5g |

(4-Bromothiophen-3-yl)boronic acid |

101084-76-8 | 95% | 5g |

$162.64 | 2023-09-07 | |

| TRC | B695298-250mg |

4-Bromothiophene-3-boronic Acid |

101084-76-8 | 250mg |

$ 75.00 | 2023-04-18 |

(4-Bromothiophen-3-yl)boronic acid 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

101084-76-8 ((4-Bromothiophen-3-yl)boronic acid) 関連製品

- 397263-65-9

- 6165-69-1((thiophen-3-yl)boronic acid)

- 66830-20-4(BORONIC ACID, (4-BROMO-2-FORMYL-3-THIENYL)-)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101084-76-8)(4-Bromothiophen-3-yl)boronic acid

清らかである:99%/99%

はかる:25g/10g

価格 ($):404.0/216.0